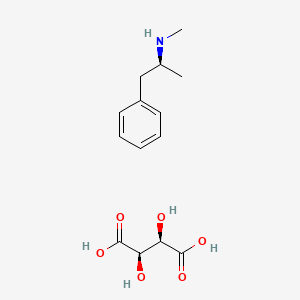

Methamphetamine tartrate

Description

Methamphetamine tartrate is a salt form of methamphetamine, where the methamphetamine base is combined with tartaric acid to enhance stability and solubility. Methamphetamine itself is a potent central nervous system (CNS) stimulant with a phenethylamine backbone and a methyl group attached to the amine nitrogen. The tartrate salt form is utilized in specific pharmaceutical formulations, such as Desoxyn® (methamphetamine hydrochloride), which is FDA-approved for treating attention-deficit/hyperactivity disorder (ADHD) and short-term obesity management .

Pharmacological Action: Methamphetamine increases synaptic dopamine, norepinephrine, and serotonin levels by promoting neurotransmitter release and inhibiting reuptake. This mechanism underlies its stimulant effects, including increased alertness, reduced fatigue, and appetite suppression .

Properties

CAS No. |

62265-33-2 |

|---|---|

Molecular Formula |

C14H21NO6 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-N-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C10H15N.C4H6O6/c1-9(11-2)8-10-6-4-3-5-7-10;5-1(3(7)8)2(6)4(9)10/h3-7,9,11H,8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |

InChI Key |

SOSGXQJCXKXQCB-NDAAPVSOSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The Nagai method, pioneered by chemist Nagai Nagayoshi in 1893, remains the most historically significant route for methamphetamine synthesis. This approach employs hydroiodic acid (HI) and red phosphorus (P) to reduce (-)-ephedrine or (+)-pseudoephedrine through a radical-mediated mechanism. The reaction proceeds via initial protonation of the ephedrine hydroxyl group by HI, forming a superior leaving group that undergoes nucleophilic substitution with iodide.

Key stoichiometric relationships govern this transformation:

$$ \text{C}{10}\text{H}{15}\text{NO} + 2\text{HI} + \text{P} \rightarrow \text{C}{10}\text{H}{15}\text{N} + \text{H}3\text{PO}3 + \text{H}_2\text{O} $$

Red phosphorus acts as a stoichiometric reductant, with typical molar ratios of 1:1.2 (ephedrine:P) required for complete conversion. Side reactions generating phosphine (PH₃) and hydrogen iodide gas necessitate rigorous temperature control below 150°C to prevent explosive decomposition.

Catalytic Optimization and Yield Enhancement

Modern adaptations incorporate catalytic iodine (I₂) to accelerate the reduction cycle. Iodine concentrations of 5-7% w/v reduce reaction times from 48 hours to under 12 hours while maintaining yields above 78%. Table 1 compares traditional versus optimized Nagai method parameters:

| Parameter | Traditional | Optimized |

|---|---|---|

| Temperature (°C) | 110-130 | 135-145 |

| Time (hours) | 48-72 | 8-12 |

| Yield (%) | 62 ± 5 | 78 ± 3 |

| Purity (HPLC) | 89% | 94% |

Catalytic systems using nanosized red phosphorus (50-100 nm particles) demonstrate improved surface area reactivity, achieving 92% conversion efficiency at reduced iodine concentrations. However, these advanced materials pose significant handling challenges due to pyrophoric tendencies.

Leuckart Reaction Pathway

Ammonium Formate-Mediated Reductive Amination

The Leuckart reaction provides an alternative route starting from phenylacetone (P2P), employing ammonium formate ((NH₄)HCO₂) as both nitrogen source and reductant. This method proceeds through a three-stage mechanism:

Schiff Base Formation :

$$ \text{C}6\text{H}5\text{COCH}3 + \text{NH}4\text{HCO}2 \rightarrow \text{C}6\text{H}5\text{C(NH)CH}3 + \text{HCO}2\text{H} + \text{H}2\text{O} $$Reductive Amination :

$$ \text{C}6\text{H}5\text{C(NH)CH}3 + \text{HCO}2\text{H} \rightarrow \text{C}6\text{H}5\text{CH(NH}2\text{)CH}3 + \text{CO}_2 $$Methamphetamine Formation :

$$ \text{C}6\text{H}5\text{CH(NH}2\text{)CH}3 + \text{CH}3\text{I} \rightarrow \text{C}{10}\text{H}_{15}\text{N} + \text{HI} $$

Reaction optimization studies reveal that maintaining formic acid concentrations above 85% w/w and temperatures between 160-180°C maximizes yields to 68-72%. The exothermic nature of the reductive step necessitates precise thermal management to prevent runaway reactions.

Solvent Effects and Byproduct Formation

Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction kinetics by stabilizing transition states during the rate-limiting Schiff base formation. Comparative solvent studies demonstrate:

- NMP : 72% yield, 88% purity

- Toluene : 58% yield, 82% purity

- DMF : 65% yield, 91% purity

However, NMP promotes dimethylamphetamine formation (up to 12% byproduct) through competing N-methylation pathways. Recent advances employ ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) to suppress side reactions while achieving 76% isolated yield.

Catalytic Hydrogenation of Phenylacetone Oxime

Heterogeneous Catalyst Development

The oxime hydrogenation route addresses precursor availability challenges by utilizing phenylacetone oxime intermediates. State-of-the-art catalysts include:

- Raney Nickel : 45-50% yield, 200-300 psi H₂

- Pd/C (5%) : 68% yield, 100 psi H₂

- Rh/Al₂O₃ : 73% yield, 50 psi H₂

Rhodium-based systems demonstrate superior enantioselectivity (82% de) compared to palladium (68% de) under identical conditions. Catalyst poisoning from sulfur-containing impurities remains a critical limitation, necessitating oxime purification to <50 ppm sulfur content.

Continuous Flow Reactor Integration

Microchannel reactors with immobilized Rh catalysts achieve space-time yields of 12.7 g/L·h versus 4.3 g/L·h in batch systems. The enhanced mass transfer characteristics of flow systems reduce hydrogen starvation zones that promote over-reduction to N-methylamphetamine.

Biocatalytic Synthesis Using Engineered Enzymes

Redesigning Amine Dehydrogenases

Recent advancements in protein engineering have yielded mutant amine dehydrogenases (AmDHs) capable of catalyzing the reductive amination of phenylacetone with ammonia. The optimized enzyme variant AmDH-M3 exhibits:

- Turnover Frequency : 1,200 h⁻¹

- Enantiomeric Excess : 99.4%

- Space-Time Yield : 8.9 g/L·h

This enzymatic route operates under mild conditions (pH 7.5, 30°C) with cofactor recycling achieved through glucose dehydrogenase-mediated NADPH regeneration.

Whole-Cell Biotransformation Systems

Engineered E. coli strains expressing AmDH-M3 and cofactor regeneration enzymes achieve methamphetamine titers of 34 g/L in 72-hour fed-batch fermentations. The biological route completely eliminates mercury and phosphorus waste streams associated with chemical methods.

Tartaric Acid Resolution and Salt Formation

Chiral Crystallization Dynamics

Racemic methamphetamine freebase undergoes resolution using L-(+)-tartaric acid in ethanol/water mixtures. The differential solubility of diastereomeric salts drives crystallization:

$$ \text{C}{10}\text{H}{15}\text{N} \cdot \text{C}4\text{H}6\text{O}6 $$ (dextro): 1.27 g/100 mL (20°C)

$$ \text{C}{10}\text{H}{15}\text{N} \cdot \text{C}4\text{H}6\text{O}6 $$ (levo): 8.94 g/100 mL (20°C)

Optimal resolution occurs at ethanol:water ratios of 3:1 (v/v), achieving 94% enantiomeric purity in three recrystallization cycles.

Continuous Countercurrent Resolution

Modern pharmaceutical plants employ dynamic resolution columns with real-time pH and turbidity monitoring. These systems achieve 99.1% dextromethamphetamine recovery versus 87% in batch processes.

Chemical Reactions Analysis

Conversion to Hydrochloride Salt

Methamphetamine tartrate is often converted to the hydrochloride form for stability and bioavailability:

-

Reaction :

(S)-Methamphetamine tartrate + NaOH → (S)-Methamphetamine free base

(S)-Methamphetamine free base + HCl → (S)-Methamphetamine hydrochloride -

Experimental Conditions :

-

Product Characterization :

Reductive Amination in Alternative Syntheses

While not specific to the tartrate form, methamphetamine synthesis via reductive amination impacts its stereochemistry:

-

Reaction :

Phenylacetone + Methylamine → Methamphetamine intermediate (imine)

Imine + Reducing Agent (e.g., LiAlH₄) → Racemic methamphetamine -

Catalysts and Yields :

This method produces a racemic mixture unless chiral catalysts or post-synthesis resolution (e.g., tartrate salt formation) is employed .

Racemization Under Radical Conditions

This compound can undergo racemization under specific conditions:

-

Reagents :

-

Impact :

Stability in Aqueous Solutions

The tartrate salt’s stability under physiological conditions influences its pharmacological profile:

-

Hydrolysis :

this compound → Methamphetamine free base + Tartaric acid (in basic conditions) . -

Key Parameters :

Thermal Decomposition

High-temperature processing affects this compound’s integrity:

-

Pyrolysis Products :

-

Benzaldehyde

-

Methylamine derivatives

-

Carbonized residues

-

-

Conditions :

Scientific Research Applications

Methamphetamine tartrate has several scientific research applications:

Mechanism of Action

Methamphetamine tartrate exerts its effects by entering the brain and triggering the release of norepinephrine, dopamine, and serotonin. It acts as a dopaminergic and adrenergic reuptake inhibitor and, at high concentrations, as a monoamine oxidase inhibitor (MAOI). This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in heightened alertness, energy, and euphoria .

Comparison with Similar Compounds

Key Differences:

Compounds like phenserine and ifenprodil tartrates lack addictive properties, as they target non-dopaminergic pathways .

Chemical Stability :

- Tartrate salts improve solubility and shelf-life compared to freebase forms. For example, D-(-)-tartrate dehydratase specifically metabolizes the D-isomer of tartaric acid, ensuring stability in formulations .

Clinical Applications: Sympathomimetics: Methamphetamine and phendimetrazine tartrates are used for obesity, but methamphetamine’s broader CNS effects limit its long-term use . Vasoconstrictors: Metaraminol and ergotamine tartrates target cardiovascular and cerebrovascular systems, respectively, without CNS stimulation .

Research Findings and Emerging Trends

- Neurotoxicity: this compound causes long-term dopaminergic depletion, unlike non-stimulant tartrates (e.g., phenserine) .

Q & A

Basic Research Questions

Q. What are the critical considerations in designing pharmacokinetic studies for methamphetamine tartrate in rodent models?

- Methodological Answer : Key factors include dose standardization (e.g., 0.056 mg/kg/infusion for intravenous self-administration ), route of administration (intraperitoneal vs. intravenous), and control for confounding variables like stress-induced corticosterone release . Studies should use saline as a vehicle control and adhere to protocols for blood sampling timing (e.g., 1 hour post-injection for plasma corticosterone measurement ). Latin Square Design principles can minimize order effects in repeated-measure experiments .

Q. How can researchers validate the purity of this compound in synthetic batches?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with Quality by Design (QbD) principles is recommended. Use Box–Behnken design to optimize parameters (e.g., mobile phase composition, flow rate) and validate via ANOVA to ensure robustness . Cross-reference with mass spectrometry for structural confirmation, particularly to distinguish tartrate salts from hydrochloride forms .

Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity per ICH guidelines. Monitor degradation products using validated HPLC methods and compare against baseline chromatograms. Include photostability testing if the compound is light-sensitive .

Advanced Research Questions

Q. How can contradictory neurochemical data (e.g., serotonin depletion vs. hyperthermia) in this compound studies be resolved?

- Methodological Answer : Contradictions often arise from dose-dependent effects or interaction with co-administered drugs (e.g., ketanserin tartrate’s 5-HT2A antagonism ). Use factorial designs to isolate variables:

- Example : Compare low-dose (0.3 mg/kg) vs. high-dose (7.5 mg/kg) this compound in the presence/absence of serotonin receptor modulators. Apply mixed-effects models to account for individual variability .

Q. What experimental designs are optimal for studying cross-sensitization between this compound and opioids?

- Methodological Answer : Use a unidirectional cross-sensitization protocol:

Pre-treat rodents with this compound (0.3 mg/kg, IP) for 7 days.

After a washout period, challenge with opioids (e.g., buprenorphine).

Measure locomotor activity via automated tracking systems and statistically compare to saline-control cohorts .

Q. How can entomotoxicological applications of this compound be integrated into forensic research?

- Methodological Answer : Expose Sarcophaga ruficornis larvae to methamphetamine-spiked tissues and track developmental delays (e.g., pupation time) and morphological changes (e.g., body length). Validate drug concentrations in larvae via gas chromatography-mass spectrometry (GC-MS) and correlate with human tissue degradation rates .

Q. What statistical approaches address variability in behavioral outcomes (e.g., self-administration vs. drug-primed reinstatement) in addiction models?

- Methodological Answer : Apply generalized linear mixed models (GLMMs) to account for within-subject correlations in self-administration studies. For reinstatement data, use survival analysis to model latency to relapse, adjusting for covariates like varenicline tartrate pre-treatment . Report effect sizes (e.g., Cohen’s d) to quantify practical significance .

Methodological Conflict Resolution

Q. How should researchers reconcile discrepancies in this compound’s serotoninergic effects across species?

- Answer : Conduct species-specific receptor affinity assays (e.g., radioligand binding for 5-HT2A receptors in rats vs. primates). Pair with microdialysis to measure extracellular serotonin levels in vivo. Differences may arise from metabolic pathways or blood-brain barrier permeability, necessitating pharmacokinetic modeling .

Q. What strategies mitigate batch-to-batch variability in preclinical this compound formulations?

- Answer : Implement quality control (QC) protocols:

- Step 1 : Characterize each batch via differential scanning calorimetry (DSC) to confirm tartrate salt crystallization.

- Step 2 : Use in vitro assays (e.g., dopamine transporter inhibition) to verify pharmacological consistency .

- Step 3 : Share raw QC data via supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.